2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC18781369
Molecular Formula: C12H14BF2IO2
Molecular Weight: 365.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BF2IO2 |
|---|---|
| Molecular Weight | 365.95 g/mol |
| IUPAC Name | 2-(2,6-difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H14BF2IO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,1-4H3 |
| Standard InChI Key | SYMZTUYHQSMEGF-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₄BF₂IO₂, with a molecular weight of 365.95 g/mol . Its IUPAC name is 2-(2,6-difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and its structure features:
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A 1,3,2-dioxaborolane core (pinacol boronate).
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A 2,6-difluoro-3-iodophenyl substituent, providing electrophilic sites for cross-coupling .
Key Spectral Data:
Synthesis and Optimization
General Synthetic Routes
The compound is synthesized via Miyaura borylation, involving halogen-lithium exchange followed by boronate esterification .
Representative Procedure :
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Halogen-Lithium Exchange:
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Boronate Esterification:
Optimization Challenges:
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Temperature Sensitivity: Reactions require strict control (−10°C to 0°C) to minimize deborylation .
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Solvent Choice: THF is preferred for its ability to stabilize Grignard intermediates .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This boronic ester is pivotal in forming biaryl structures, a cornerstone of drug discovery .
Key Advantages:
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Iodine Retention: The 3-iodo substituent allows sequential functionalization via Sonogashira or Heck reactions .
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Steric Protection: The pinacol group enhances stability during storage and handling .
Case Study:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 342.2 ± 42.0°C (est.) | |
| LogP (Consensus) | 3.02 | |
| Solubility | 1.15–1.68 mg/mL in DCM |
Future Directions
Medicinal Chemistry
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Targeted Drug Delivery: Exploit the iodine moiety for radiolabeling in imaging agents .
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Proteolysis-Targeting Chimeras (PROTACs): Boronic esters enable reversible protein binding .
Materials Science
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